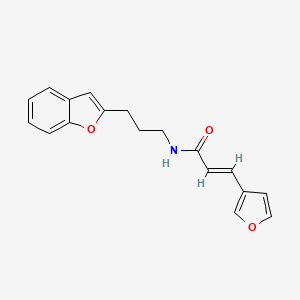

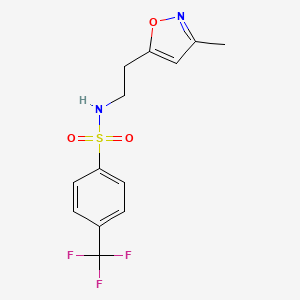

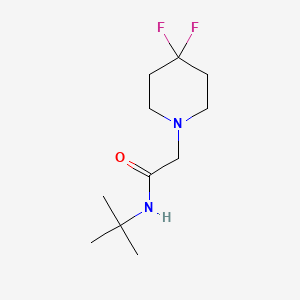

![molecular formula C17H16N2O3S B2591397 2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 896010-58-5](/img/structure/B2591397.png)

2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis

The compound has an empirical formula (Hill Notation) of C14H12N2S and a molecular weight of 240.32 .Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis, characterization, and evaluation of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid. These compounds, including variations similar to the specified chemical, demonstrated significant in vitro antioxidant and antibacterial activities. The research highlights the potential of these compounds in developing new therapeutic agents due to their effective total antioxidant, free radical scavenging, and metal chelating activities (Yakan et al., 2020) Yakan, H., Cakmak, S., Kutuk, H., Yenigun, S., & Ozen, T. (2020). Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. Research on Chemical Intermediates, 46, 2767-2787.

Anticancer Applications

- Another study involved the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against several cancer cell lines. The research indicates that most of the tested compounds exhibited moderate to excellent anticancer activity, underscoring the potential use of these compounds in cancer treatment (Ravinaik et al., 2021) Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Russian Journal of Organic Chemistry, 57, 624-630.

Antibacterial Activity

- The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed novel classes of promising antibacterial agents. Among the synthesized compounds, some displayed significant antibacterial activity against common pathogens, highlighting their potential as new antibacterial agents (Palkar et al., 2017) Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents. Medicinal Chemistry Research, 26, 1969-1987.

Mechanism of Action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .

Mode of Action

It’s worth noting that benzamides have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects .

Biochemical Pathways

Benzamides have been reported to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .

Result of Action

Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may have protective effects against oxidative stress and bacterial infections .

Safety and Hazards

Future Directions

The compound has shown promising results in in vitro antioxidant activity and antibacterial activity . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory activity. The interaction with COX enzymes suggests potential anti-inflammatory properties, as COX enzymes are involved in the synthesis of pro-inflammatory mediators . Additionally, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can alter gene expression patterns and cellular metabolism. For instance, it may downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory genes, thereby exerting a protective effect on cells .

Molecular Mechanism

At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins involved in cell signaling, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions underpin the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term studies have shown that 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytoprotective activities. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of key metabolites, thereby affecting overall cellular metabolism. For example, it may modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling .

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBXKUBHWKDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

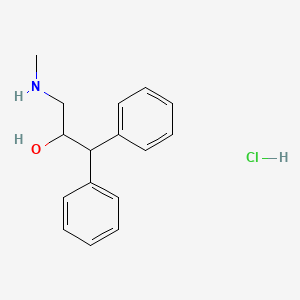

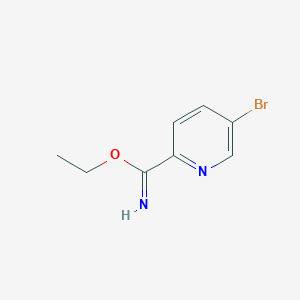

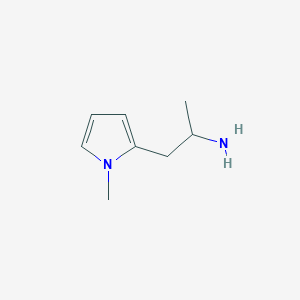

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)